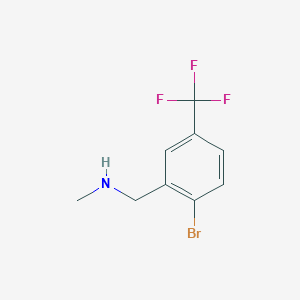

Benzenemethanamine, 2-bromo-N-methyl-5-(trifluoromethyl)-

Description

The compound "Benzenemethanamine, 2-bromo-N-methyl-5-(trifluoromethyl)-" is a substituted benzenemethanamine derivative featuring a bromine atom at the 2-position, a trifluoromethyl group at the 5-position, and an N-methylamine moiety.

Properties

IUPAC Name |

1-[2-bromo-5-(trifluoromethyl)phenyl]-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3N/c1-14-5-6-4-7(9(11,12)13)2-3-8(6)10/h2-4,14H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVIMTKTCGJLME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC(=C1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method involves the use of Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Benzenemethanamine, 2-bromo-N-methyl-5-(trifluoromethyl)- undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

This compound exhibits potential as a pharmaceutical agent due to its structural properties. The trifluoromethyl group is known to enhance the biological activity of compounds by improving metabolic stability and bioavailability.

Antidepressant Activity

Research has indicated that substituted benzylamines, including derivatives of benzenemethanamine, are effective in treating depression. A patent describes novel benzylamine derivatives that demonstrate antidepressant properties, suggesting that the structural modifications of benzenemethanamine can lead to improved therapeutic agents for mood disorders .

Antiviral Properties

Another study highlights the use of α-substituted benzenemethanamine derivatives as antiretroviral agents targeting HIV-1. These compounds showed promising activity against viral replication, indicating that further exploration of benzenemethanamine derivatives could yield effective antiviral medications .

Organic Synthesis

Benzenemethanamine, 2-bromo-N-methyl-5-(trifluoromethyl)- serves as a valuable intermediate in organic synthesis due to its ability to undergo various chemical transformations.

Trifluoromethylation Reactions

The compound can participate in electrophilic trifluoromethylation reactions, which are essential for introducing trifluoromethyl groups into organic molecules. Studies have shown that using hypervalent iodine reagents can facilitate these reactions efficiently, leading to the synthesis of diverse trifluoromethylated compounds .

Synthesis of Complex Molecules

The synthetic utility of this compound extends to the preparation of complex molecular architectures. For instance, it can be used as a starting material for synthesizing novel ligands with enhanced potency and selectivity in enzyme inhibition studies .

Material Science

In material science, compounds like benzenemethanamine are explored for their properties in developing new materials with specific functionalities.

Fluorinated Polymers

The incorporation of trifluoromethyl groups into polymeric materials can significantly alter their thermal and chemical resistance. Research into fluorinated polymers has shown that they possess unique properties suitable for applications in coatings and electronics .

Data Table: Summary of Applications

Case Study 1: Antidepressant Derivatives

In a clinical study involving substituted benzylamines, researchers found that certain derivatives exhibited significant improvements in depressive symptoms among participants. The study highlighted the role of structural modifications in enhancing efficacy and reducing side effects.

Case Study 2: Trifluoromethylation Techniques

A recent publication detailed a novel method for the direct trifluoromethylation of various substrates using copper catalysts. This method demonstrated high yields and selectivity, showcasing the versatility of benzenemethanamine derivatives in synthetic chemistry.

Mechanism of Action

The mechanism by which Benzenemethanamine, 2-bromo-N-methyl-5-(trifluoromethyl)- exerts its effects involves interactions with molecular targets and pathways. The specific molecular targets and pathways depend on the context of its application, such as its role in chemical synthesis or biological studies. Detailed studies are required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Structural Analogues with N-Alkyl Substitutions

Key analogues include:

- 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine (CAS 1414870-66-8): Features N,N-diethyl substitution instead of N-methyl .

- 2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenemethanamine (CAS 1199774-68-9): Contains N,N-dimethyl groups .

- Benzenemethanamine, N-methyl-2-(trifluoromethyl)- (CAS 296276-41-0): Lacks the bromo substituent but retains the N-methyl and 2-trifluoromethyl groups .

Structural Trends:

- N-Alkyl Substitution : The diethyl and dimethyl analogues exhibit increased steric bulk compared to the N-methyl variant, influencing solubility, reactivity, and intermolecular interactions.

- Bromo vs. Non-Bromo Analogues: Bromine enhances molecular weight and polarizability, while its absence (as in CAS 296276-41-0) reduces halogen-related reactivity (e.g., Suzuki couplings).

Impact of Bromo and Trifluoromethyl Substituents

- Bromine : Introduces a heavy atom (atomic mass ~80), increasing molar mass and boiling point. It serves as a leaving group in nucleophilic substitutions or cross-coupling reactions.

- Trifluoromethyl : Strong electron-withdrawing effect reduces electron density on the aromatic ring, directing electrophilic attacks to specific positions and modulating amine basicity.

Physicochemical Properties and Reactivity Trends

Key Data from Analogues:

Estimated Properties of the Target Compound:

- Molar Mass : ~268 g/mol (C₉H₉BrF₃N).

- Boiling Point : Likely lower than 273.7°C (diethyl analogue) due to reduced alkyl chain length.

- pKa : Expected to be higher than 9.10 (diethyl analogue) due to fewer electron-donating alkyl groups countering the trifluoromethyl’s electron-withdrawing effect.

Biological Activity

Benzenemethanamine, 2-bromo-N-methyl-5-(trifluoromethyl)-, also known as 2-Bromo-N-methyl-5-(trifluoromethyl)-benzenemethanamine, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and synthesized derivatives that enhance its therapeutic potential.

- Molecular Formula : C₉H₉BrF₃N

- Molecular Weight : 268.07 g/mol

- CAS Number : 921219-87-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine and trifluoromethyl groups significantly influences its pharmacological properties:

-

Inhibition of Enzymatic Activity :

- Compounds with similar structures have shown inhibition against enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CA I and CA II). For instance, related bromophenol compounds demonstrated Ki values ranging from 2.53 ± 0.25 nM to 25.67 ± 4.58 nM against hCA I and hCA II isoenzymes, indicating potent inhibitory effects that could be extrapolated to benzenemethanamine derivatives .

- Anticancer Activity :

- Neuroprotective Effects :

Study 1: Inhibition of Carbonic Anhydrases

A series of synthesized bromophenol derivatives were tested for their inhibition against human carbonic anhydrases (hCA). The results indicated that substituents such as trifluoromethyl significantly enhanced inhibitory potency, suggesting that benzenemethanamine derivatives could be developed as effective hCA inhibitors for conditions like glaucoma and epilepsy .

| Compound | Ki (nM) | Target |

|---|---|---|

| Compound A | 2.53 ± 0.25 | hCA I |

| Compound B | 15.05 ± 1.07 | hCA II |

| Compound C | 6.54 ± 1.03 | AChE |

Study 2: Anticancer Activity

Research on similar compounds showed promising results in inducing apoptosis in cancer cells. For instance, a study demonstrated that specific derivatives could induce significant morphological changes in MDA-MB-231 breast cancer cells and activate apoptotic pathways at low concentrations .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight the importance of specific substituents on the benzene ring:

- Bromine Substitution : Enhances binding affinity to target enzymes through halogen bonding.

- Trifluoromethyl Group : Increases lipophilicity and may improve bioavailability across biological membranes.

Q & A

Q. Answer :

- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group induces strong electron withdrawal via inductive effects, polarizing the aromatic ring and enhancing electrophilicity at the para position. This increases binding affinity to enzymes like leucyl-tRNA synthetase by stabilizing charge-transfer interactions .

- Bromine : Acts as a heavy atom for X-ray crystallography and participates in halogen bonding with biomolecular targets (e.g., kinases). Computational studies (DFT) show bromine’s polarizability contributes to van der Waals interactions .

Advanced: What computational methods are suitable for predicting the docking behavior of this compound with microbial enzymes?

Q. Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling. Parameterize the CF₃ group using RESP charges derived from HF/6-31G* calculations to account for its electron-withdrawing nature .

- MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess binding stability. Validate with MM-PBSA free energy calculations, focusing on residues within 4 Å of the bromine and CF₃ groups .

Advanced: How can gas chromatography-mass spectrometry (GC-MS) be optimized to detect trace metabolites of this compound in environmental samples?

Q. Answer :

- Derivatization : Convert the amine group to a volatile derivative using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) at 70°C for 30 minutes .

- GC Parameters : Use a DB-5MS column (30 m × 0.25 mm) with a 1.0 mL/min He flow. Program temperature from 50°C (2 min) to 280°C at 10°C/min .

- MS Detection : Monitor m/z 200 (bromine isotope pattern) and m/z 114 (CF₃ fragment). Quantify using external calibration with deuterated internal standards .

Advanced: What strategies enable selective cross-coupling of the bromo group in Suzuki-Miyaura reactions without affecting the trifluoromethyl group?

Q. Answer :

- Catalyst Selection : Use Pd(PPh₃)₄ with K₂CO₃ in a DMF/H₂O (3:1) mixture at 80°C. The CF₃ group is stable under these conditions due to its strong C-F bonds .

- Protection : Temporarily protect the amine with Boc (tert-butyloxycarbonyl) to prevent Pd coordination. Deprotect post-coupling using TFA .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Q. Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- PPE : Wear nitrile gloves and goggles; brominated compounds can cause skin irritation .

- Waste Disposal : Collect halogenated waste separately in amber glass containers for incineration .

Advanced: How does electron density distribution (via DFT) explain the reactivity of this compound in nucleophilic substitution reactions?

Q. Answer :

- DFT Analysis : At the B3LYP/6-311+G(d,p) level, Laplacian maps show high electron density at the bromine atom, making it susceptible to nucleophilic attack. The CF₃ group reduces electron density at the para position, directing substitution to the ortho site .

Advanced: What mechanistic insights explain the stability of the trifluoromethyl group under acidic conditions during synthesis?

Q. Answer :

- Resonance Stabilization : The CF₃ group’s strong σ-withdrawing and π-donating effects stabilize the adjacent C-F bonds. Acidic conditions (e.g., H₂SO₄) protonate the amine but do not cleave CF₃ due to its inertness toward electrophilic attack .

Advanced: How can LC-HRMS differentiate between positional isomers of trifluoromethyl-substituted benzylamines?

Q. Answer :

- Fragmentation Patterns : Isomers show distinct MS/MS fragments. For example, 2-bromo-5-CF₃ derivatives produce m/z 178 (CF₃ loss) and m/z 79 (Br⁺), while 3-CF₃ isomers yield m/z 162 .

- Retention Times : Use a C18 column with 0.1% formic acid in acetonitrile/water. The ortho-CF₃ isomer elutes earlier due to reduced hydrophobicity .

Advanced: What synthetic routes enable enantioselective synthesis of chiral derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.